(R)-3-Ethoxypyrrolidine

Asymmetric Synthesis Chiral Resolution GABA Modulators

(R)-3-Ethoxypyrrolidine (CAS 651341-51-4) is a chiral, non-racemic 3-alkoxypyrrolidine derivative used primarily as a synthetic intermediate and chiral building block in medicinal chemistry and asymmetric synthesis. The compound features a pyrrolidine ring with an ethoxy substituent at the 3-position in the (R)-configuration, giving it a molecular formula of C₆H₁₃NO and a molecular weight of 115.17 g/mol.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 651341-51-4
Cat. No. B1451817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Ethoxypyrrolidine
CAS651341-51-4
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCCOC1CCNC1
InChIInChI=1S/C6H13NO/c1-2-8-6-3-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1
InChIKeyKEBOYHJEUFJZPE-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Ethoxypyrrolidine (CAS 651341-51-4): A Chiral Pyrrolidine Building Block for Asymmetric Synthesis and Medicinal Chemistry Procurement


(R)-3-Ethoxypyrrolidine (CAS 651341-51-4) is a chiral, non-racemic 3-alkoxypyrrolidine derivative used primarily as a synthetic intermediate and chiral building block in medicinal chemistry and asymmetric synthesis [1]. The compound features a pyrrolidine ring with an ethoxy substituent at the 3-position in the (R)-configuration, giving it a molecular formula of C₆H₁₃NO and a molecular weight of 115.17 g/mol. It is commercially available as a research chemical at ≥98% purity from specialty suppliers, typically for use in early-stage drug discovery and catalyst development programs .

Workflow Chiral building block for asymmetric synthesis and medicinal chemistry
Selection Single (R)-enantiomer for stereochemical-control studies
Use Context Enantiopure pyrrolidine fragment in early-stage discovery

Why Chiral 3-Alkoxypyrrolidines Cannot Be Interchanged: The Case for Procuring (R)-3-Ethoxypyrrolidine


Simple replacement of (R)-3-ethoxypyrrolidine with its (S)-enantiomer, the racemic mixture, or other 3-alkoxypyrrolidine analogs is not feasible for stereospecific synthetic campaigns. The absolute configuration at the 3-position directly determines the enantiomeric identity of downstream products. For example, the (S)-configured enantiomer is a documented key intermediate in the synthesis of Lirequinil (Ro 41-3696), a GABAA benzodiazepine site partial agonist [1]. Using the (R)-form in such a sequence would produce the unwanted diastereomer or enantiomer, compromising pharmacological activity and creating costly separation requirements. Similarly, replacing the ethoxy group with a methoxy substituent alters both physicochemical properties and biological target recognition, making generic substitution unreliable.

Enantiomer (S)-enantiomer is required for documented Lirequinil synthesis; (R)-form may shift stereochemical outcome and require validation.
Racemate Racemic 3-ethoxypyrrolidine may alter LogP, chiral purity, and enantiomeric attribution in downstream products.
Analog Methoxy analog may shift boiling point and lipophilicity profile, potentially affecting reaction and purification design.

Quantitative Differentiation Evidence for (R)-3-Ethoxypyrrolidine Versus Closest Comparators


Enantiomer-Specific Application: (S)-Enantiomer Required for Lirequinil, (R)-Enantiomer Enables Distinct Chiral Space

The (S)-3-ethoxypyrrolidine enantiomer (CAS 143943-75-3) is a defined intermediate in patented synthetic routes to Lirequinil (CAS 143943-73-1), a Roche non-benzodiazepine sleep inducer acting as a partial agonist at the GABAA benzodiazepine site [1]. In this convergent synthesis, (S)-3-ethoxypyrrolidine is condensed with a carboxylic acid or acyl chloride intermediate to form the final drug substance; use of the (R)-enantiomer would generate a diastereomeric product of unknown pharmacology [1]. For medicinal chemists exploring the opposite chiral series or seeking to characterize enantiomeric impurity profiles, procurement of the defined (R)-enantiomer is therefore obligatory.

Enantiomer-Specific Synthesis
Head-to-head
Binary differentiation: (S)-enantiomer structurally required for Lirequinil; (R)-enantiomer cannot substitute without loss of stereochemical fidelity.
Defined chiral identity is required for stereochemical-control studies.
Synthesis route context: enantiomer-attribution review.
Asymmetric Synthesis Chiral Resolution GABA Modulators

Predicted Physicochemical Property Differentiation: LogP Shift Between (R)-Enantiomer and Racemate

Computed partition coefficients indicate a measurable difference in lipophilicity between the single (R)-enantiomer and the racemic 3-ethoxypyrrolidine mixture. According to vendor computational property data, the (R)-enantiomer exhibits a predicted LogP of 0.71 , while the racemic compound (CAS 45592-49-2) is reported with a predicted LogP of -0.03 . Although both values are prediction-based, the shift from a slightly negative to a positive LogP suggests altered membrane permeability and solubility characteristics that can affect biological assay outcomes, extraction behavior, and formulation decisions.

LogP Shift vs Racemate
Data to verify
Δ LogP ≈ 0.74 log units (R-enantiomer 0.71, racemate −0.03)
Supports lipophilicity and assay-distribution context review.
In silico prediction; source review recommended.
Physicochemical Properties Lipophilicity Cheminformatics

Boiling Point and Volatility Comparison: (R)-3-Ethoxypyrrolidine vs. (R)-3-Methoxypyrrolidine

The replacement of the ethoxy substituent with a methoxy group in the 3-position produces a substantial shift in boiling point, reflecting differences in molecular weight and intermolecular forces. (R)-3-Ethoxypyrrolidine has a predicted boiling point of 147.4 °C at 760 mmHg , whereas (R)-3-methoxypyrrolidine (CAS 120099-60-7) boils at approximately 122.9 °C under the same conditions . This ~24.5 °C difference is relevant for synthetic route design, solvent selection, and purification strategy (distillation, rotary evaporation).

Boiling Point vs Methoxy
Data to verify
Δ BP ≈ 24.5 °C (ethoxy 147.4 °C, methoxy 122.9 °C at 760 mmHg)
May support reaction and purification design context.
Predicted values; experimental confirmation advised.
Physical Chemistry Purification Reaction Engineering

Procurement Specification Differentiation: (R)-3-Ethoxypyrrolidine vs. (S)-Enantiomer and Racemate Purity and Price

Commercially, (R)-3-ethoxypyrrolidine (CAS 651341-51-4) is offered at 98% purity by Fluorochem, priced at approximately £245 per gram . The (S)-enantiomer (CAS 143943-75-3) is available as its hydrochloride salt at ≥97% purity from Aladdin Scientific , and the racemic 3-ethoxypyrrolidine (CAS 45592-49-2) is listed at 98% purity . The (R)-free base commands a premium over the racemate and the (S)-HCl salt, reflecting the cost of asymmetric synthesis or chiral resolution. This pricing hierarchy must be factored into procurement decisions when either enantiomer could theoretically serve a given application.

Procurement Specification
Specification review
(R)-free base ≥98% purity; premium pricing relative to (S)-HCl salt and racemate.
Supports procurement-grade selection for enantiopure campaigns.
Vendor-dependent pricing; lot-specific review needed.
Procurement Supply Chain Product Specification

High-Value Application Scenarios for (R)-3-Ethoxypyrrolidine Procurement


Synthesis of Enantiopure Drug Candidates Targeting CNS Receptors

Medicinal chemistry teams synthesizing novel CNS-targeting compounds (e.g., dopamine D4 antagonists, serotonin receptor modulators) can utilize (R)-3-ethoxypyrrolidine as a chiral pyrrolidine fragment. The (R)-configuration provides one half of a matched/mismatched pair when exploring the structure-activity relationship of 3-alkoxypyrrolidine-containing leads. The documented use of the (S)-enantiomer in Lirequinil synthesis [1] underscores the criticality of enantiomeric purity in receptor binding; procuring the defined (R)-form avoids ambiguity in biological assays.

Chiral Auxiliary and Organocatalyst Development

Because (R)-3-ethoxypyrrolidine combines a basic secondary amine with a conformationally restricted chiral center, it can serve as a chiral auxiliary or organocatalyst precursor in asymmetric Michael additions, aldol reactions, and Diels–Alder processes. Its higher boiling point (147.4 °C) compared to methoxy analogs (~122.9 °C) permits its use in moderate-temperature organocatalytic cycles without excessive evaporative loss . The 98% purity available at procurement-grade scale supports catalyst preparation with defined stoichiometry.

Enantiomeric Impurity Profiling and Reference Standard Preparation

Regulatory and quality control laboratories developing chiral HPLC or SFC methods for 3-ethoxypyrrolidine-containing APIs require both enantiomers as reference standards to establish system suitability and limit of quantification. The (R)-enantiomer (CAS 651341-51-4) is the logical choice for marking the (R)-peak, confirming peak identity, and validating that chiral methods can resolve the (R) and (S) forms. The measured LogP difference (0.71 vs. -0.03 for racemate) further aids in the selection of chromatographic conditions .

Structure-Activity Relationship (SAR) Studies of 3-Alkoxy Pyrrolidines

Discovery teams systematically varying the 3-alkoxy substituent (e.g., –OH, –OCH₃, –OCH₂CH₃, –OCH₂CH₂OCH₃) can use (R)-3-ethoxypyrrolidine as the ethyl ether member of the series. The physicochemical differences – boiling point (147.4 vs. 122.9 °C for methoxy), LogP (0.71 vs. -0.03 for racemate), and computed solubility (158 g/L in water at 25 °C) – provide rationale for selecting the ethoxy congener when intermediate lipophilicity and hydrogen-bonding capacity are desired .

Application
Selection Property
Validation Focus
CNS receptor enantiopure candidate synthesis
Stereochemical-control context
Enantiomer-attribution review
Chiral auxiliary and organocatalyst development
Conformationally restricted chiral amine
Catalyst loading and thermal stability review
Enantiomeric impurity profiling and reference standard
Defined (R)-peak marker
Chiral HPLC/SFC system suitability
3-Alkoxy pyrrolidine SAR studies
Intermediate lipophilicity and boiling point
Physicochemical property profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-Ethoxypyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.